Petroselaidic acid

Vue d'ensemble

Description

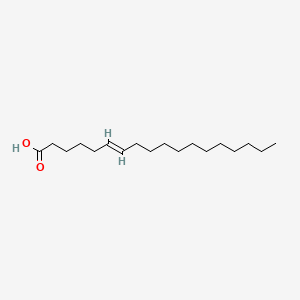

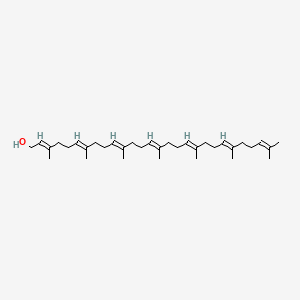

Petroselaidic acid is the trans-isomer of octadec-6-enoic acid, a long-chain fatty acid. It is a positional isomer of petroselinic acid, which is the cis-isomer of the same compound. This compound is a monounsaturated fatty acid and is classified as an omega-12 fatty acid. It is found in various plant oils and has significant applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Petroselaidic acid can be synthesized from vegetable oils. The general method involves the hydrolysis of oils to release fatty acids, followed by acidification and separation of the desired acid. The trans-isomer, this compound, can then be obtained through heating and fractionation .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of octadecenoic acid from vegetable oils. The process includes hydrolysis, acidification, and separation steps to isolate the acid. The trans-isomer is then separated through heating and fractionation .

Analyse Des Réactions Chimiques

Types of Reactions

Petroselaidic acid undergoes various chemical reactions, including:

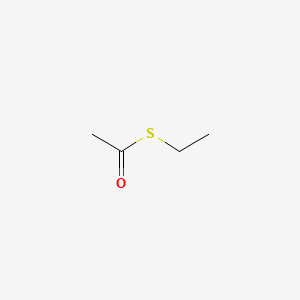

Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: It can be reduced to form saturated fatty acids.

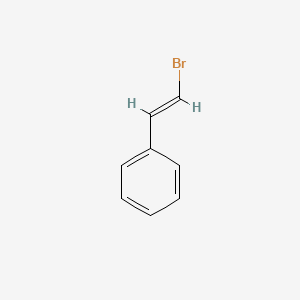

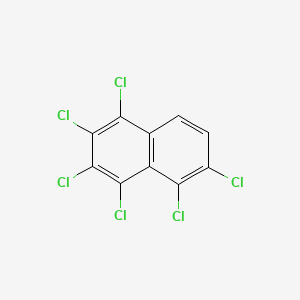

Substitution: The double bond in this compound allows for substitution reactions, such as halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium) is commonly used.

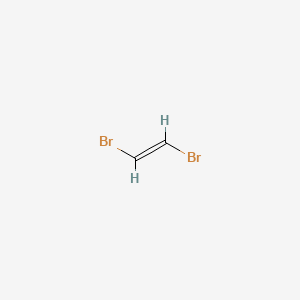

Substitution: Halogenation can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Stearic acid (a saturated fatty acid).

Substitution: Halogenated fatty acids.

Applications De Recherche Scientifique

Petroselaidic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of fatty acid isomers and their properties.

Biology: this compound is studied for its role in lipid metabolism and its effects on cellular functions.

Medicine: Research is ongoing to explore its potential therapeutic effects and its role in disease mechanisms.

Industry: It is used in the production of various industrial products, including lubricants and surfactants.

Mécanisme D'action

The mechanism of action of petroselaidic acid involves its interaction with cellular membranes and enzymes involved in lipid metabolism. It can modulate the activity of enzymes such as desaturases and elongases, which are involved in the synthesis and modification of fatty acids. The molecular targets and pathways include the regulation of lipid biosynthesis and degradation pathways .

Comparaison Avec Des Composés Similaires

Petroselaidic acid is similar to other monounsaturated fatty acids, such as:

Oleic acid: A cis-monounsaturated fatty acid with a double bond at the 9th carbon.

Petroselinic acid: The cis-isomer of this compound with a double bond at the 6th carbon.

Elaidic acid: The trans-isomer of oleic acid with a double bond at the 9th carbon.

Uniqueness

This compound is unique due to its specific position of the double bond (6th carbon) and its trans-configuration. This configuration affects its physical and chemical properties, making it distinct from other similar fatty acids .

Propriétés

IUPAC Name |

(E)-octadec-6-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVZJPUDSLNTQU-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009340 | |

| Record name | (6E)-6-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-40-8, 4712-34-9 | |

| Record name | trans-6-Octadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Petroselinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6E)-6-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

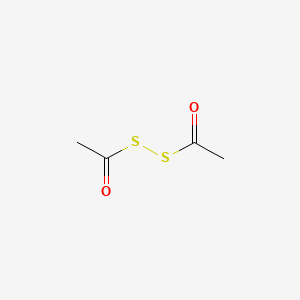

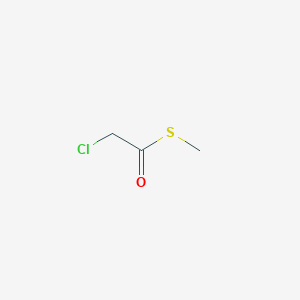

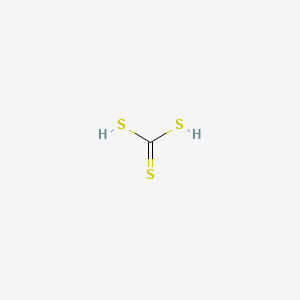

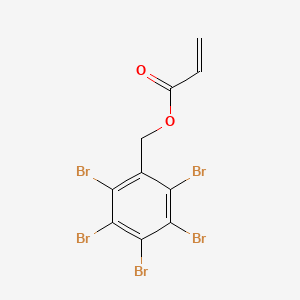

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is petroselaidic acid and where is it found?

A1: this compound is a trans fatty acid (TFA). While it can be found in small amounts in some foods like dairy products [] and human milk [], this compound is not as common as other TFAs like elaidic acid. Notably, it has been detected in the pink root nodules of alfalfa plants inoculated with Sinorhizobia meliloti LL11, suggesting a potential role in nitrogen fixation [].

Q2: What is the molecular formula and molecular weight of this compound?

A2: this compound has the molecular formula C18H34O2 and a molecular weight of 282.46 g/mol. Unfortunately, the provided abstracts do not delve into detailed spectroscopic data for this compound.

Q3: How does this compound compare to its cis isomer, petroselinic acid?

A3: Both this compound and petroselinic acid are 6-octadecenoic acids, differing only in the configuration around their double bond. This compound is the trans isomer, while petroselinic acid is the cis isomer. This difference in configuration influences their physical properties, such as melting point and reactivity [, , ]. For example, this compound typically has a higher melting point than petroselinic acid due to its trans configuration allowing for closer packing of molecules.

Q4: Are there any analytical methods specifically for detecting and quantifying this compound in various matrices?

A6: Gas chromatography (GC) equipped with specific columns like the HP-88 column has been successfully employed to separate and quantify this compound in food samples and human milk [, , ]. This technique allows for the differentiation and quantification of various trans fatty acid isomers, including this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3427416.png)